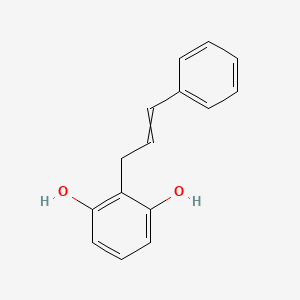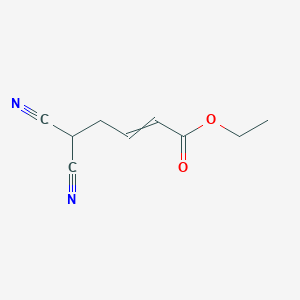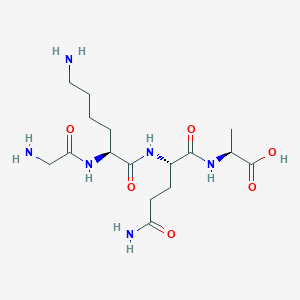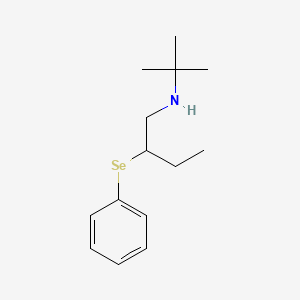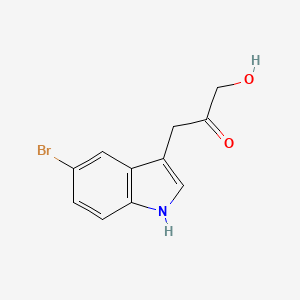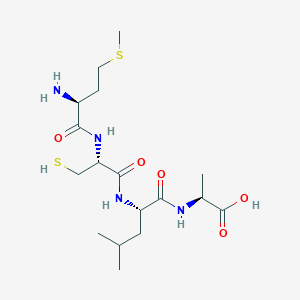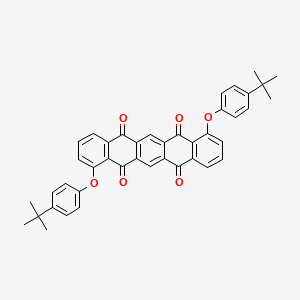![molecular formula C22H26N8O5 B14201047 N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-53-9](/img/structure/B14201047.png)
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the properties of triazoles and adenosine, making it a versatile molecule for research and development.
Métodos De Preparación
The synthesis of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the propoxyphenyl moiety.
Methylation of the Adenosine Moiety: The final step involves the methylation of the adenosine moiety, typically using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.
Aplicaciones Científicas De Investigación
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The unique properties of the triazole and adenosine moieties make this compound useful in the development of novel materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .
Comparación Con Compuestos Similares
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can be compared with other similar compounds, such as:
N-[amino(imino)methyl]-2-[2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl]acetamide: This compound shares the propoxyphenyl group but differs in the core structure, which includes a thienyl ring instead of a triazole.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a similar triazole ring but has different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole and adenosine moieties, which confer specific pharmacological and chemical characteristics that are not present in other similar compounds.
Propiedades
Número CAS |
906670-53-9 |
|---|---|
Fórmula molecular |
C22H26N8O5 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1 |
Clave InChI |
HVRTYIRVPBOIOV-QTQZEZTPSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
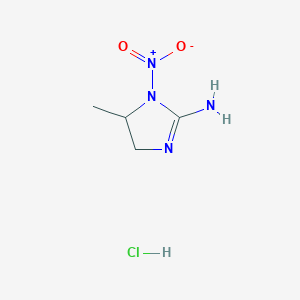
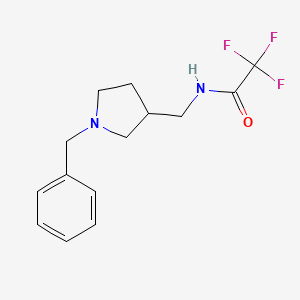
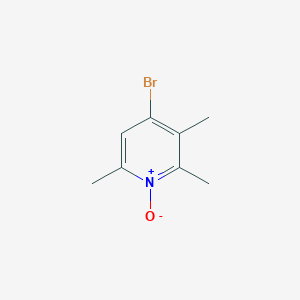
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
